

N-Methyl-N-naphthylmethylamine molecular weight

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Compound of Interest

Compound Name: *N-Methyl-N-naphthylmethylamine*

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An In-depth Technical Guide to the Molecular Weight and Characterization of **N-Methyl-N-naphthylmethylamine**

Abstract

N-Methyl-N-naphthylmethylamine is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of allylamine antifungal agents. A precise understanding of its fundamental physicochemical properties, beginning with its molecular weight, is critical for researchers, chemists, and pharmaceutical development professionals. This guide provides a comprehensive examination of **N-Methyl-N-naphthylmethylamine**, detailing the theoretical basis and experimental validation of its molecular weight. It further explores its chemical characteristics, synthesis protocols, analytical characterization, and safe handling procedures, offering a holistic resource for its application in research and development. The document distinguishes between the free base form and its commonly used hydrochloride salt, as their respective properties are crucial for stoichiometric calculations and reaction optimization.

Part 1: Core Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental identifiers and properties. **N-Methyl-N-naphthylmethylamine** is most frequently utilized in its free base form or as a more stable hydrochloride salt. These two forms have distinct molecular formulas and,

consequently, different molecular weights, a critical consideration for any quantitative scientific endeavor.

Key Chemical Identifiers

The foundational data for **N-Methyl-N-naphthylmethylamine** and its hydrochloride salt are summarized below. These identifiers are essential for accurate sourcing, regulatory compliance, and literature searches.

Property	N-Methyl-N-naphthylmethylamine (Free Base)	N-Methyl-N-naphthylmethylamine HCl (Hydrochloride Salt)
IUPAC Name	N-methyl-1-(naphthalen-1-yl)methanamine[1]	N-methyl-1-(naphthalen-1-yl)methanamine;hydrochloride[2]
Synonyms	1-(Methylaminomethyl)naphthalene, N-Methyl-1-naphthylmethylamine[3][4]	1-(Methylaminomethyl)naphthalene hydrochloride
CAS Number	14489-75-9[1][3]	65473-13-4[2]
Molecular Formula	C ₁₂ H ₁₃ N[1][3]	C ₁₂ H ₁₄ ClN[2][5]
Molecular Weight	171.24 g/mol [1][6]	207.70 g/mol [2]
Monoisotopic Mass	171.1048 Da[1][7]	207.0815 Da[2]

Theoretical Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of the constituent atoms in the molecular formula. The causality behind this calculation rests on the internationally accepted atomic weights provided by IUPAC.

For **N-Methyl-N-naphthylmethylamine** (C₁₂H₁₃N):

- Carbon (C): 12 atoms × 12.011 u = 144.132 u

- Hydrogen (H): 13 atoms \times 1.008 u = 13.104 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Total Molecular Weight = 171.243 g/mol

For **N-Methyl-N-naphthylmethylamine** Hydrochloride (C₁₂H₁₄ClN):

- Carbon (C): 12 atoms \times 12.011 u = 144.132 u
- Hydrogen (H): 14 atoms \times 1.008 u = 14.112 u
- Chlorine (Cl): 1 atom \times 35.453 u = 35.453 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Total Molecular Weight = 207.704 g/mol

These calculated values align perfectly with the authoritative data found in chemical databases[1][2].

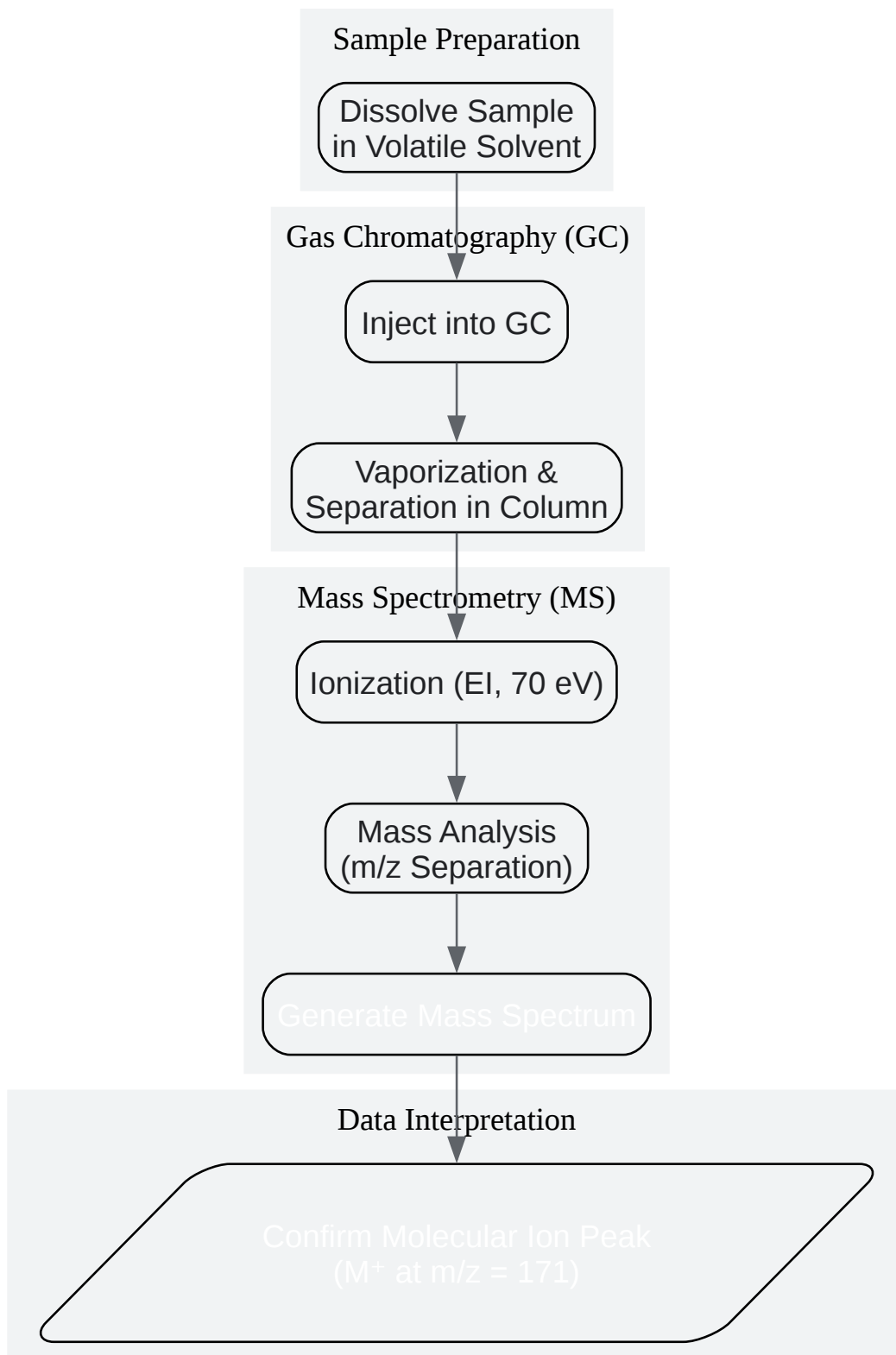
Experimental Verification of Molecular Identity

While theoretical calculations provide a precise molecular weight, experimental verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the mass of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for a volatile compound like **N-Methyl-N-naphthylmethylamine**.

The choice of GC-MS is dictated by the need to separate the analyte from any impurities before mass analysis. The gas chromatograph vaporizes the sample and separates its components based on their boiling points and interactions with the column's stationary phase. As the pure compound elutes from the column, it enters the mass spectrometer. Here, it is ionized (typically via electron impact, EI), causing the molecule to form a positively charged molecular ion (M⁺) and various fragment ions. The spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a spectrum that serves as a molecular fingerprint. The peak with the highest m/z value generally corresponds to the molecular ion, directly confirming the molecular weight.

- Sample Preparation: Dissolve 1-2 mg of **N-Methyl-N-naphthylmethanamine** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of ~100 µg/mL.
- GC Column Selection: Utilize a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) suitable for amine analysis.
- Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250-280°C.
- GC Oven Program:
 - Initial Temperature: 100°C, hold for 1 minute.
 - Ramp: Increase temperature at 15°C/min to 280°C.
 - Final Hold: Hold at 280°C for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
- Data Analysis:
 - Identify the peak corresponding to **N-Methyl-N-naphthylmethanamine** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum for that peak. The molecular ion peak (M^+) should appear at m/z = 171, confirming the molecular weight of the free base^[1].
 - Observe characteristic fragment peaks. For this molecule, a prominent peak is often seen at m/z = 141, corresponding to the loss of the methanamino group ($-CH_2NHCH_3$) and

formation of the stable naphthylmethyl cation. Another significant peak at $m/z = 44$ can correspond to the $[\text{CH}_2=\text{NHCH}_3]^+$ fragment.



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Caption: GC-MS workflow for the experimental verification of molecular weight.

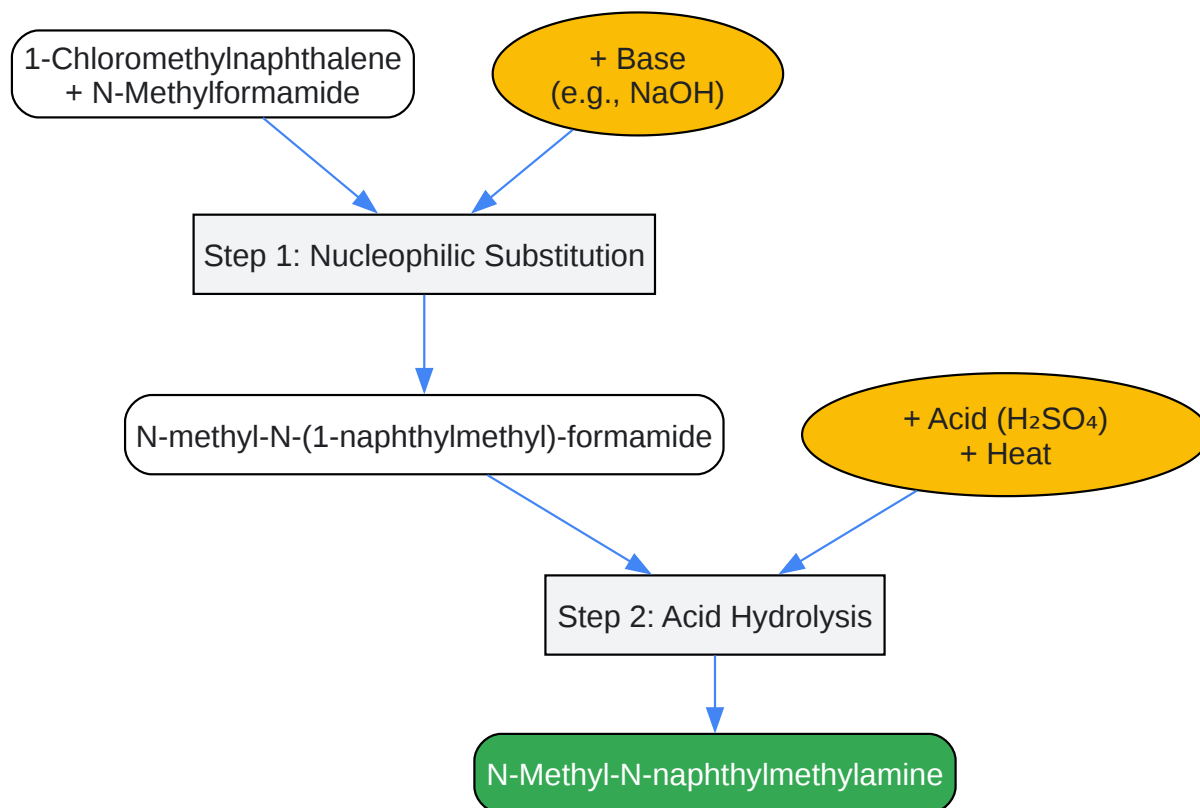
Part 2: Synthesis, Application, and Safe Handling

Beyond its core identity, the practical utility of **N-Methyl-N-naphthylmethylamine** in a laboratory or industrial setting requires knowledge of its synthesis, primary applications, and safety protocols.

Common Synthetic Pathway

N-Methyl-N-naphthylmethylamine is not typically a naturally occurring compound; it is produced through synthetic organic chemistry. A prevalent method involves a two-step process starting from 1-chloromethylnaphthalene, which is commercially available. This process is favored for its efficiency and scalability^{[7][8][9]}.

- **Formation of the Formamide Intermediate:** 1-chloromethylnaphthalene is reacted with N-methylformamide in the presence of a base. This nucleophilic substitution reaction forms the intermediate, N-methyl-N-(1-naphthylmethyl)-formamide.
- **Acid Hydrolysis:** The formamide intermediate is then hydrolyzed, typically using a strong acid like sulfuric acid, to cleave the formyl group and yield the final product, **N-Methyl-N-naphthylmethylamine**^{[7][8]}. The product is then isolated following basification and extraction.



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Caption: A common two-step synthesis of **N-Methyl-N-naphthylmethylamine**.

Application as a Key Pharmaceutical Intermediate

The primary driver for the synthesis of **N-Methyl-N-naphthylmethylamine** is its role as a key building block in the pharmaceutical industry. Specifically, it is an essential precursor for several allylamine antifungal drugs, which function by inhibiting the enzyme squalene epoxidase in fungi.

- Terbinafine: A widely used antifungal medication, terbinafine is synthesized using **N-Methyl-N-naphthylmethylamine** as the core amine structure.
- Butenafine: Another potent antifungal agent whose synthesis relies on this same intermediate^{[3][10]}.

- Naftifine: As the first clinically used allylamine antifungal, the synthesis of naftifine also involves the N-alkylation of **N-Methyl-N-naphthylmethylamine**.

The molecular structure and reactivity of the secondary amine group in **N-Methyl-N-naphthylmethylamine** make it ideal for the subsequent alkylation step that introduces the pharmacologically active allylamine side chain.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The information provided in Safety Data Sheets (SDS) is authoritative and must be followed.

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

Hazard Type	GHS Classification	Statement
Acute Toxicity	Danger	H301: Toxic if swallowed[1]
Skin Irritation	Warning	H315: Causes skin irritation[1] [11]
Eye Irritation	Warning	H319: Causes serious eye irritation[1]
Aquatic Hazard	(No symbol)	H401: Toxic to aquatic life[1]

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards[12].
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly[13].

- Body Protection: Wear a standard laboratory coat. For larger quantities, consider impervious clothing.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling[11][12].
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.
 - The compound can be light and air-sensitive; storage under an inert gas (e.g., argon or nitrogen) is recommended for long-term stability[4].
 - Store away from incompatible materials such as strong oxidizing agents.

Conclusion

N-Methyl-N-naphthylmethylamine is a chemical of significant industrial importance, defined by a molecular weight of 171.24 g/mol for its free base form ($C_{12}H_{13}N$) and 207.70 g/mol for its hydrochloride salt ($C_{12}H_{14}ClN$). These values, grounded in theoretical calculations, are readily confirmed through standard analytical techniques like mass spectrometry. Beyond its fundamental properties, its utility as a non-negotiable precursor in the synthesis of critical antifungal agents like terbinafine solidifies its place in medicinal chemistry and drug development. Adherence to rigorous safety and handling protocols is essential for any professional working with this compound, ensuring both personal safety and the integrity of experimental outcomes.

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